molecular formula C12H15NO2 B12509206 7-Methoxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

7-Methoxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B12509206
M. Wt: 205.25 g/mol
InChI Key: MVPBEELAMPEHSH-UHFFFAOYSA-N
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Description

7-Methoxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of methoxy-substituted aniline and a suitable ketone under acidic or basic conditions to form the quinoline ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

7-Methoxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to other bioactive quinoline derivatives.

    Industry: Use in the production of dyes, agrochemicals, or other industrial chemicals.

Mechanism of Action

The mechanism of action for 7-Methoxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar core structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent derived from quinoline.

Uniqueness

7-Methoxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

7-methoxy-4,4-dimethyl-1,3-dihydroquinolin-2-one

InChI

InChI=1S/C12H15NO2/c1-12(2)7-11(14)13-10-6-8(15-3)4-5-9(10)12/h4-6H,7H2,1-3H3,(H,13,14)

InChI Key

MVPBEELAMPEHSH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC2=C1C=CC(=C2)OC)C

Origin of Product

United States

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